molecular formula C16H14ClFO2 B1327474 4'-Chloro-2'-fluoro-3-(2-methoxyphenyl)propiophenone CAS No. 898770-45-1

4'-Chloro-2'-fluoro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327474
CAS No.: 898770-45-1
M. Wt: 292.73 g/mol
InChI Key: WYMBOPQHTDWCJO-UHFFFAOYSA-N
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Description

4’-Chloro-2’-fluoro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFO2 It is a derivative of propiophenone, featuring chloro, fluoro, and methoxy substituents on the phenyl rings

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMBOPQHTDWCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644195
Record name 1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-45-1
Record name 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Contextual Synthesis Pathways from Related Compounds

The patent (US8822730B2) details methods for synthesizing 4-chloro-2-fluoro-3-substituted-phenylboronic acids (e.g., PBA) via lithiation and boronation reactions. While PBA serves as an intermediate for herbicides, its isolation involves:

  • Reaction of 2-chloro-6-fluoroanisole with n-BuLi and trimethyl borate.
  • Acidification and extraction with acetonitrile (MeCN), yielding >80% purity.

For propiophenone derivatives, analogous strategies might involve:

Key Challenges in Target Synthesis

Hypothetical Workflow

Step Reaction Type Reagents/Conditions Expected Outcome
1 Lithiation-Halogenation n-BuLi, B(OMe)₃, −78°C Formation of boronic acid intermediate
2 Suzuki Coupling Pd catalyst, base, aryl halide Biaryl linkage formation
3 Ketone Functionalization Acetylation/oxidation Propiophenone backbone assembly

Critical Considerations

  • Solvent Systems : MeCN and ethyl acetate are effective for extractions.
  • Purification : Crystallization or chromatography may enhance purity (>95%).

Data Gaps and Limitations

The absence of direct experimental data for the target compound necessitates validation through:

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-fluoro-3-(2-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 4’-Chloro-2’-fluoro-3-(2-methoxyphenyl)benzoic acid.

    Reduction: Formation of 4’-Chloro-2’-fluoro-3-(2-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-2’-fluoro-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity towards specific targets. The methoxy group may influence the compound’s solubility and bioavailability. Detailed studies on its binding kinetics and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-3’-fluoro-3-(2-methoxyphenyl)propiophenone
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid
  • 4-Chloro-2-fluorobenzenemethanol

Uniqueness

4’-Chloro-2’-fluoro-3-(2-methoxyphenyl)propiophenone is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups provides a distinct electronic environment, making it a valuable compound for various applications.

Biological Activity

4'-Chloro-2'-fluoro-3-(2-methoxyphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones, characterized by its unique structural features, including a chloro and a fluoro substituent on the phenyl ring and a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C16H14ClF1O2
  • Molecular Weight : 306.73 g/mol
  • Structure : The compound features a propiophenone backbone with a chloro group at the 4' position, a fluoro group at the 2' position, and a methoxy group attached to the 3-position of the phenyl ring.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of halogen atoms (chlorine and fluorine) enhances its electrophilicity, allowing it to participate in biochemical pathways that may lead to therapeutic effects. The methoxy group may influence solubility and binding affinity, which are critical for its pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 7.8 μg/mL to over 250 μg/mL against Candida albicans, indicating their potential as antifungal agents .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Propiophenones have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, such as inhibiting cell proliferation and disrupting cell cycle progression. Specific derivatives have shown promising results in vitro against different cancer cell lines, indicating that further research could elucidate their potential as chemotherapeutics.

Study on Antifungal Activity

In one study focusing on antifungal activity, several derivatives of methoxy-substituted propiophenones were tested against Candida albicans. The results demonstrated that certain compounds could significantly inhibit yeast growth and virulence factors such as adherence and biofilm formation .

Evaluation of Anticancer Effects

Another study explored the anticancer effects of halogenated propiophenones, revealing that these compounds could effectively induce apoptosis in breast cancer cells. The study utilized assays to measure cell viability and apoptosis markers, demonstrating that the presence of halogen substituents enhanced cytotoxicity compared to non-halogenated analogs.

Data Summary Table

Biological Activity Target Organism/Cell Line Minimum Inhibitory Concentration (MIC) Effect Observed
AntimicrobialCandida albicans7.8 μg/mLInhibition of growth
AnticancerBreast cancer cell linesVaries (specific values not disclosed)Induction of apoptosis

Q & A

Q. What are the recommended synthetic methodologies for preparing 4'-Chloro-2'-fluoro-3-(2-methoxyphenyl)propiophenone?

The synthesis of arylpropiophenone derivatives typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, chloro- and fluoro-substituted aromatic ketones can be synthesized via electrophilic substitution using chloroacetyl chloride or fluorinated reagents under controlled conditions. Protecting groups (e.g., methoxy) may require selective deactivation to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Combine multiple analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments.
  • Mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (using SHELX software ) to resolve stereochemical ambiguities. Cross-reference spectral data with structurally similar compounds, such as 3',4'-difluoro analogues .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Use PPE (gloves, goggles, lab coat) to prevent dermal/ocular exposure (H313/H333 warnings) .
  • Store waste separately in labeled containers for professional disposal to avoid environmental contamination .
  • Conduct reactions in a fume hood due to potential inhalation risks from volatile intermediates .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. crystallography) be resolved for this compound?

Contradictions often arise from dynamic effects (e.g., rotamers) or crystal packing influences. Strategies include:

  • Variable-temperature NMR to detect conformational changes.
  • DFT calculations to model optimized geometries and compare with experimental data.
  • High-resolution crystallography to validate bond lengths/angles (SHELXL refinement ).

Q. What hydrogen-bonding patterns are anticipated in the crystal lattice, and how can they be analyzed?

Graph set analysis (as per Etter’s formalism ) is recommended to categorize hydrogen bonds (e.g., R²₂(8) motifs). Use SHELXL to generate hydrogen-bonding tables from crystallographic data. For example, the methoxy group may act as a donor/acceptor, while halogen atoms (Cl/F) participate in weak interactions influencing packing .

Q. How can structure-activity relationships (SAR) be explored for novel derivatives of this compound?

  • Systematic substitution : Replace chloro/fluoro groups with bioisosteres (e.g., bromo ) to assess electronic effects.
  • Functionalization : Introduce hydroxyl or amine groups via post-synthetic modification (e.g., hydrolysis or nucleophilic substitution) .
  • Biological assays : Screen derivatives for activity against targets influenced by arylketone scaffolds (e.g., enzyme inhibitors ).

Q. What experimental design considerations are critical for scaling up synthesis while maintaining reproducibility?

  • Optimize solvent systems (e.g., dichloromethane vs. DMF) to balance reaction efficiency and safety.
  • Monitor reaction kinetics via in situ techniques (e.g., FTIR) to identify rate-limiting steps.
  • Validate batch consistency using HPLC with UV detection .

Methodological Notes

  • Crystallographic refinement : SHELXL’s constraints (e.g., ISOR, DELU) mitigate thermal motion artifacts in halogenated structures .
  • Safety documentation : Align protocols with GB/T16483/GB/T17519 standards for hazardous waste management .

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